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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a
versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a
bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for
regioselective functionalization through various cross-coupling reactions. This differential
reactivity makes it a valuable precursor for the synthesis of complex molecular architectures,
particularly in the fields of medicinal chemistry and materials science. This guide provides a
comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-
iodobenzaldehyde, with a focus on its applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-5-iodobenzaldehyde is
presented below. It is important to note that while some data is derived from experimental
sources for closely related compounds, other values are calculated or predicted.
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Property Value Source
Molecular Formula C7H4BrlO --INVALID-LINK--[1]
Molecular Weight 310.91 g/mol --INVALID-LINK--[1]
CAS Number 188813-09-4 --INVALID-LINK--[1]
Off-white to faint yellow
Appearance i ) --INVALID-LINK--
crystalline solid
No experimental data
available. The related
Melting Point compound 3-Bromo-5- -
iodobenzoic acid has a melting
point of 219-221 °C.[2][3]
Boiling Point 318.4 °C (Calculated) --INVALID-LINK--[4]
Density 2.231 g/cm? (Calculated) --INVALID-LINK--[4]
No specific data available.
Likely soluble in common
Solubility organic solvents such as -

dichloromethane, chloroform,

and ethyl acetate.

Purity (Commercial)

297%

~INVALID-LINK--[5]

Calculated Physicochemical Properties:

Parameter Value Source
Topological Polar Surface Area

17.07 A2 --INVALID-LINK--[1]
(TPSA)
LogP 2.8662 --INVALID-LINK--[1]
Hydrogen Bond Acceptors 1 --INVALID-LINK--[1]
Hydrogen Bond Donors 0 --INVALID-LINK--[1]
Rotatable Bonds 1 --INVALID-LINK--[1]
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Spectroscopic Data

Detailed experimental spectroscopic data for 3-Bromo-5-iodobenzaldehyde is not readily

available in the public domain. The following tables provide expected spectral characteristics

based on the analysis of similar compounds, such as 3-bromobenzaldehyde and other

substituted benzaldehydes.

H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm) Multiplicity Assighment

~9.9-10.1 Singlet Aldehyde proton
~8.0-8.2 Triplet (or dd) Aromatic proton
~7.8-8.0 Triplet (or dd) Aromatic proton
~7.6-7.8 Triplet (or dd) Aromatic proton

13C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm)

Assighment

~190 - 192 Aldehyde carbonyl carbon
~138 - 140 Aromatic carbon (C-CHO)
~135 - 138 Aromatic carbon

~130 - 133 Aromatic carbon

~128 - 130 Aromatic carbon

~122 - 125 Aromatic carbon (C-Br)
~92 - 95 Aromatic carbon (C-I)

IR (Infrared) Spectroscopy - Predicted Key Peaks
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Wavenumber (cm~?) Functional Group Assignment
~3050 - 3100 Aromatic C-H stretch

~2820, ~2720 Aldehyde C-H stretch (Fermi doublet)
~1690 - 1710 Aldehyde C=0 stretch

~1550 - 1600 Aromatic C=C stretch

~1000 - 1200 C-Br and C-I stretches

~750 - 900 Aromatic C-H out-of-plane bend

MS (Mass Spectrometry) - Predicted Fragmentation

The mass spectrum is expected to show a molecular ion peak (M*) at m/z 310, with a
characteristic isotopic pattern due to the presence of bromine (7°Br and 81Br). Common
fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the
loss of the formyl group (M-29).

Experimental Protocols
General Synthesis of 3-Bromo-5-iodobenzaldehyde

A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-iodobenzaldehyde is
not widely published. However, a general and plausible synthetic route can be adapted from
established methods for the halogenation of benzaldehydes. A common strategy involves the
bromination of a suitable iodinated precursor.

A plausible synthetic approach:
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Synthesis of 3-Bromo-5-iodobenzaldehyde

G-Iodobenzaldehyde)

Reactants

Brominating Agent (e.g., NBS or Brz2)
Lewis Acid Catalyst (e.g., AICIs or FeBrs)
Inert Solvent (e.g., Dichloromethane)

Conditions

Quenching

:

Purification
(e.g., Column Chromatography or Recrystallization)

:

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 3-Bromo-5-iodobenzaldehyde.

Methodology:
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e Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as
dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(lll) bromide) is added
at a controlled temperature, typically 0 °C.

o Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine,
is added portion-wise to the reaction mixture. The reaction is stirred at a controlled
temperature until completion, which can be monitored by thin-layer chromatography (TLC) or
gas chromatography (GC).

o Workup: The reaction is quenched by the addition of an aqueous solution of a reducing
agent like sodium thiosulfate to remove any excess bromine, followed by washing with a
saturated aqueous solution of sodium bicarbonate and brine.

 Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or
sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude
product is then purified by column chromatography on silica gel or by recrystallization from a
suitable solvent system to afford pure 3-Bromo-5-iodobenzaldehyde.

General Protocol for Regioselective Suzuki Cross-
Coupling
The differential reactivity of the C-1 and C-Br bonds in 3-Bromo-5-iodobenzaldehyde allows

for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition
with palladium catalysts, enabling selective functionalization at the 5-position.
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Regioselective Suzuki Coupling at the 5-Position

G-Bromo-5-iodobenzaldehyd9

Arylboronic Acid (R-B(OH)2)
Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., K2COs, Cs2C0s3)

Solvent (e.g., Toluene/Water or Dioxane/Water)

Conditions

)

Click to download full resolution via product page
Caption: Workflow for regioselective Suzuki coupling of 3-Bromo-5-iodobenzaldehyde.
Methodology:

o Reaction Setup: In a reaction vessel, 3-Bromo-5-iodobenzaldehyde, an arylboronic acid, a
palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g.,
potassium carbonate or cesium carbonate) are combined.

¢ Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene
and water or dioxane and water, is added. The mixture is then thoroughly degassed by
bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
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e Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C
and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

» Workup and Purification: After cooling to room temperature, the reaction mixture is diluted
with an organic solvent and washed with water and brine. The organic layer is dried,
concentrated, and the crude product is purified by column chromatography to yield the 3-
bromo-5-arylbenzaldehyde.

Applications in Drug Development and Research

3-Bromo-5-iodobenzaldehyde is a valuable intermediate in the synthesis of complex organic
molecules due to the orthogonal reactivity of its two halogen substituents.[5] This allows for the
sequential introduction of different functionalities, a crucial strategy in the construction of novel
drug candidates and molecular probes.

The aldehyde group can be further manipulated through various transformations, such as
oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing
access to a wide range of derivatives.

While there is no direct evidence of 3-Bromo-5-iodobenzaldehyde being involved in specific
signaling pathways, its utility lies in the synthesis of molecules that may target such pathways.
The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration
of structure-activity relationships (SAR) in drug discovery programs.
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Synthetic Utility in Medicinal Chemistry
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Caption: Logical flow of the synthetic utility of 3-Bromo-5-iodobenzaldehyde.
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Conclusion

3-Bromo-5-iodobenzaldehyde is a highly useful and versatile building block for organic
synthesis. Its key feature is the differential reactivity of the iodine and bromine substituents,
which enables regioselective functionalization and the construction of complex, highly
substituted aromatic compounds. While detailed experimental data for some of its physical
properties are not readily available, its synthetic utility is well-established. For researchers and
scientists in drug development, this compound offers a valuable platform for the synthesis of
novel molecular entities with potential therapeutic applications. The ability to perform sequential
cross-coupling reactions makes it a powerful tool for the systematic exploration of chemical
space in the pursuit of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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